Methyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate

Description

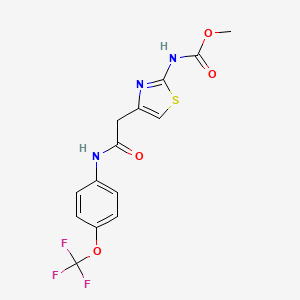

Structure and Key Features: The compound features a thiazole ring substituted at the 2-position with a methyl carbamate group and at the 4-position with a 2-oxoethyl chain bearing a 4-(trifluoromethoxy)phenylamino moiety. Its molecular formula is C₁₄H₁₃F₃N₃O₄S, with a molecular weight of 376.33 g/mol.

Protection of aniline derivatives.

Functionalization via sulfonyl chloride or acyl chloride intermediates.

Properties

IUPAC Name |

methyl N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O4S/c1-23-13(22)20-12-19-9(7-25-12)6-11(21)18-8-2-4-10(5-3-8)24-14(15,16)17/h2-5,7H,6H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGFWOVPWMXWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Trifluoromethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to a phenyl ring.

Formation of the Carbamate Moiety: The final step involves the reaction of the thiazole derivative with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance binding affinity to certain proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Molecular Formula : C₁₀H₁₃N₃O₃S

- Key Differences: Replaces the 4-(trifluoromethoxy)phenyl group with a cyclopropylamino moiety.

- Applications: Not explicitly stated, but cyclopropyl groups are common in bioactive molecules for their conformational rigidity.

Urea Derivatives with Thiazole Cores (e.g., Compound 11h)

- Structure : 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (C₂₄H₂₅F₃N₇O₃S) .

- Key Differences :

- Functional Group : Urea linkage instead of carbamate.

- Substituent Position : Trifluoromethoxy group at the 3-position of the phenyl ring vs. 4-position in the target compound.

- Additional Groups : Piperazine and hydrazinyl moieties enhance solubility and hydrogen-bonding capacity.

- Biological Relevance : Urea derivatives often exhibit kinase inhibitory or receptor antagonism activities, suggesting divergent applications compared to carbamates .

Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)

- Structure: Features a sulfamoyl bridge instead of the oxoethylamino group.

- Key Differences :

- The sulfamoyl group increases polarity and acidity, impacting bioavailability.

- Ethyl carbamate vs. methyl carbamate alters metabolic stability.

- Application : Demonstrated as a corrosion inhibitor for steel, highlighting functional group-dependent utility differences .

Benzothiazole Carbamates (e.g., Compound 28)

- Structure: N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide.

- Key Differences :

- Benzothiazole core vs. simple thiazole.

- Triazole and trifluoromethylbenzothiazole substituents introduce bulk and electron-withdrawing effects.

Structural and Functional Analysis Table

Critical Discussion of Substituent Effects

Biological Activity

Methyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiazole ring : Imparts biological activity related to antimicrobial and anticancer properties.

- Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Carbamate moiety : Often associated with neuroactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have demonstrated selective cytotoxicity against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | HeLa | 8.9 - 15.1 | |

| Thiazole Derivative | MCF-7 | Comparable to Adriamycin |

These compounds often induce apoptosis through intrinsic and extrinsic pathways, leading to cell death in malignant cells while sparing normal cells.

Antimicrobial Activity

Thiazole derivatives have also shown promising antibacterial properties. A study indicated that certain thiazolidinone derivatives exhibited potent activity against Staphylococcus aureus, with IC50 values significantly lower than traditional antibiotics like ampicillin.

These findings suggest that this compound may possess similar properties, warranting further investigation.

The proposed mechanisms for the biological activities of thiazole-containing compounds include:

- Inhibition of Topoisomerases : Compounds targeting bacterial topoisomerases can disrupt DNA replication in bacteria without affecting human enzymes.

- Induction of Apoptosis : Many thiazole derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies reported that these compounds can cause cell cycle arrest at various phases, contributing to their anticancer effects.

Case Studies and Research Findings

-

Thiazolidinone Derivatives in Cancer Therapy :

A series of thiazolidinone derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines, including MCF-7 and K562. These studies revealed that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents like cisplatin . -

Antimicrobial Screening :

A research group evaluated the antibacterial efficacy of novel thiazole derivatives against multiple strains of bacteria, demonstrating that some compounds had superior activity compared to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.